Cas no 2567504-40-7 (5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide)
5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide Chemical and Physical Properties
Names and Identifiers
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- 1,2,4-Triazolo[4,3-a]pyridin-3-amine, 5-chloro-, hydrobromide (1:1)
- 5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide
- 5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide
- 2567504-40-7
- EN300-27687530
- 5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide
-
- MDL: MFCD32879134
- Inchi: 1S/C6H5ClN4.BrH/c7-4-2-1-3-5-9-10-6(8)11(4)5;/h1-3H,(H2,8,10);1H
- InChI Key: IZOYGMSHGVIXGZ-UHFFFAOYSA-N
- SMILES: Br.ClC1=CC=CC2=NN=C(N)N21
Computed Properties
- Exact Mass: 247.94644g/mol
- Monoisotopic Mass: 247.94644g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 154
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.2Ų
5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27687530-0.05g |
5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide |
2567504-40-7 | 95.0% | 0.05g |
$42.0 | 2025-03-20 | |
| Enamine | EN300-27687530-0.1g |
5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide |
2567504-40-7 | 95.0% | 0.1g |
$66.0 | 2025-03-20 | |
| Enamine | EN300-27687530-0.25g |
5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide |
2567504-40-7 | 95.0% | 0.25g |
$92.0 | 2025-03-20 | |
| Enamine | EN300-27687530-0.5g |
5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide |
2567504-40-7 | 95.0% | 0.5g |
$175.0 | 2025-03-20 | |
| Enamine | EN300-27687530-1.0g |
5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide |
2567504-40-7 | 95.0% | 1.0g |
$256.0 | 2025-03-20 | |
| Enamine | EN300-27687530-2.5g |
5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide |
2567504-40-7 | 95.0% | 2.5g |
$503.0 | 2025-03-20 | |
| Enamine | EN300-27687530-5.0g |
5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide |
2567504-40-7 | 95.0% | 5.0g |
$743.0 | 2025-03-20 | |
| Enamine | EN300-27687530-10.0g |
5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide |
2567504-40-7 | 95.0% | 10.0g |
$1101.0 | 2025-03-20 | |
| Enamine | EN300-27687530-1g |
5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide |
2567504-40-7 | 95% | 1g |
$275.0 | 2023-09-10 | |
| Enamine | EN300-27687530-5g |
5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide |
2567504-40-7 | 95% | 5g |
$857.0 | 2023-09-10 |
5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide
Introduction to 5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide (CAS No. 2567504-40-7)
5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide, identified by its CAS number 2567504-40-7, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic molecule has garnered attention due to its unique structural properties and potential applications in drug discovery and medicinal chemistry. The compound belongs to the triazoloapyridine class, which is known for its broad spectrum of biological activities, making it a valuable scaffold for developing novel therapeutic agents.
The structural framework of 5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide consists of a fused triazole ring connected to an apyridine core. The presence of a chlorine substituent at the 5-position and an amine group at the 3-position of the triazole ring enhances its reactivity and functionalization potential. Additionally, the hydrobromide salt form improves its solubility in aqueous solutions, facilitating its use in various biochemical assays and pharmaceutical formulations.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various enzymatic and cellular pathways. 5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide has been explored as a lead compound in several preclinical studies due to its ability to modulate key biological processes. Notably, its interaction with enzymes involved in inflammation and cancer progression has been a focal point of investigation.
One of the most compelling aspects of 5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide is its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins and other pro-inflammatory mediators. By targeting these enzymes, 5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide offers a promising approach to mitigating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, research has indicated that 5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide exhibits potent anticancer properties. Its ability to interfere with key signaling pathways involved in tumor growth and survival has made it a candidate for further development as an anticancer therapeutic. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines while exhibiting minimal toxicity towards healthy cells. This selective toxicity is attributed to its ability to disrupt specific molecular targets that are overexpressed in cancer cells but not in normal tissues.
The synthesis of 5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The chlorine substituent at the 5-position is introduced through nucleophilic aromatic substitution reactions using appropriate chlorinating agents. The subsequent formation of the triazole ring is achieved through cycloaddition reactions between azides and alkynes under controlled conditions. Finally, the amine group at the 3-position is introduced via nucleophilic substitution or reduction reactions.
The pharmacokinetic properties of 5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide have been thoroughly evaluated in preclinical studies. The compound exhibits good oral bioavailability and distributes widely throughout various tissues upon administration. Its metabolic stability suggests that it can be effectively delivered systemically without significant degradation before reaching its target sites.
In conclusion,5-chloro-octahydroquinoline derivative (CAS No. 2567504407) represents a significant advancement in pharmaceutical chemistry with its unique structural features and diverse biological activities. Its potential as an anti-inflammatory and anticancer agent positions it as a promising candidate for further clinical development. As research continues to uncover new therapeutic applications for this compound,5-chloro-octahydroquinoline derivative is poised to play a crucial role in addressing some of the most challenging medical conditions faced by patients worldwide.
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